molecular formula C9H18O3 B14537734 Hexanoic acid, 2-hydroxy-, propyl ester CAS No. 62123-57-3

Hexanoic acid, 2-hydroxy-, propyl ester

Cat. No.: B14537734
CAS No.: 62123-57-3
M. Wt: 174.24 g/mol
InChI Key: HDWQWGVQPXJRHA-UHFFFAOYSA-N
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Description

Hexanoic acid, 2-hydroxy-, propyl ester (IUPAC name: propyl hexanoate; synonyms: Hexanoic acid propyl ester, n-propyl hexanoate) is an ester with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol. It is characterized by a six-carbon carboxylic acid (hexanoic acid) esterified with a three-carbon alcohol (propanol). This compound is identified by CAS registry number 626-77-7 and ChemSpider ID 11790 . It is utilized in diverse applications, including flavor and fragrance industries, due to its fruity aroma, and has been detected in natural sources such as apples, truffles, and Chaenomeles fruits .

Properties

CAS No.

62123-57-3

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

propyl 2-hydroxyhexanoate

InChI

InChI=1S/C9H18O3/c1-3-5-6-8(10)9(11)12-7-4-2/h8,10H,3-7H2,1-2H3

InChI Key

HDWQWGVQPXJRHA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 2-hydroxy-, propyl ester can be synthesized through the esterification reaction between hexanoic acid and propanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and heat to proceed efficiently . The hydroxyl group from the propanol reacts with the carboxyl group from the hexanoic acid to produce water and the ester.

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is heated, and the ester is continuously removed to drive the reaction to completion.

Scientific Research Applications

Hexanoic acid, 2-hydroxy-, propyl ester has various applications in scientific research:

Comparison with Similar Compounds

Ethyl Hexanoate (Hexanoic Acid Ethyl Ester, C₈H₁₆O₂)

  • Structure : Ethyl group (C₂) as the alcohol moiety.
  • Volatility and Applications: Higher volatility than propyl hexanoate due to shorter alcohol chain, making it more prevalent in food aromas. In Chinese liquor, ethyl hexanoate dominates (490.58 mg/L vs. propyl hexanoate at 5.248 mg/L) due to yeast enzymatic preferences for ethanol .
  • Stability : Degrades faster in anaerobic digestion systems compared to propyl esters .

Butyl Hexanoate (Hexanoic Acid Butyl Ester, C₁₀H₂₀O₂)

  • Structure : Butyl group (C₄) as the alcohol moiety.
  • Aroma Profile: Less volatile than propyl hexanoate, contributing to longer-lasting fruity notes. Detected in cheese whey and Chaenomeles fruit .
  • Biosynthesis: Higher abundance in apples (e.g., E19 in Group G) compared to propyl hexanoate (E18 in Group C) .

2-Methylpropyl Hexanoate (Hexanoic Acid, 2-Methylpropyl Ester, C₁₀H₂₀O₂)

  • Structure : Branched alcohol (isobutyl group).
  • Occurrence : Found in apples at low concentrations (0.08–0.1 μg/g), suggesting branching may reduce enzymatic efficiency in ester synthesis .

Functional Group Variations: Hydroxy and Aromatic Esters

Hydroxy Derivatives (e.g., 2-Hydroxyhexanoic Acid Propyl Ester)

  • However, such derivatives are less studied in natural matrices compared to non-hydroxylated esters.

Aromatic Esters (e.g., Hydroisoferulic Acid Propyl Ester)

  • Biological Significance: Found in mammalian gland extracts, these esters exhibit sex-specific expression, unlike propyl hexanoate, which is linked to microbial or plant pathways .

Fruit Development and Aroma Production

  • In apples, propyl hexanoate (Group C) shows lower accumulation than ethyl and butyl esters (Groups B and G), likely due to substrate specificity of alcohol acyltransferases (AATs) .
  • In Chaenomeles fruit, propyl hexanoate is a key volatile (2.76% relative abundance), indicating species-specific enzyme activity favoring C₃ alcohols .

Degradation in Environmental Systems

  • In anaerobic digesters, propyl hexanoate is degraded by microbial consortia, similar to propyl butanoate, but persists longer than ethyl esters .
  • In black truffles, propyl hexanoate levels fluctuate during storage, decreasing after 8 days under elevated temperatures, highlighting sensitivity to environmental conditions .

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